Carbocyclic 2'-deoxyguanosine 5'-triphosphate
Description
Properties
IUPAC Name |
[(1R,2S,4R)-4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N5O6P/c12-11-14-9-8(10(18)15-11)13-4-16(9)6-1-5(7(17)2-6)3-22-23(19,20)21/h4-7,17H,1-3H2,(H2,19,20,21)(H3,12,14,15,18)/t5-,6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSUFNBAQAVKQB-QYNIQEEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1COP(=O)(O)O)O)N2C=NC3=C2N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C[C@@H]([C@H]1COP(=O)(O)O)O)N2C=NC3=C2N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N5O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152263 | |
| Record name | Carbocyclic 2'-deoxyguanosine 5'-triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118905-01-4 | |
| Record name | Carbocyclic 2'-deoxyguanosine 5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118905014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbocyclic 2'-deoxyguanosine 5'-triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbocyclic 2’-deoxyguanosine 5’-triphosphate involves several steps, starting with the preparation of the carbocyclic nucleoside. This is typically achieved through a series of chemical reactions, including cyclization, phosphorylation, and purification processes. The reaction conditions often require precise temperature control, pH adjustments, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of carbocyclic 2’-deoxyguanosine 5’-triphosphate is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure quality and consistency. The process involves large-scale synthesis in cleanroom environments, with stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Carbocyclic 2’-deoxyguanosine 5’-triphosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted carbocyclic nucleosides .
Scientific Research Applications
Antiviral Drug Development
Mechanism of Action
Carbocyclic 2'-deoxyguanosine 5'-triphosphate acts primarily as an inhibitor of viral replication. It has been shown to inhibit the replication of several DNA viruses, including herpes simplex virus (HSV), human cytomegalovirus (HCMV), and hepatitis B virus (HBV) . The compound is incorporated into viral DNA, disrupting normal replication processes.
Case Study: Hepatitis B Virus
Research indicates that CdG-TP inhibits HBV replication by over 95% in cell lines producing the virus. The compound is phosphorylated within infected cells and incorporated into viral DNA, demonstrating its potential as a therapeutic agent against HBV . Kinetic studies reveal that CdG-TP serves as a competitive inhibitor for dGTP in HBV polymerase, suggesting that it can effectively reduce viral load at low concentrations .
Case Study: Herpes Simplex Virus
In studies involving HSV, CdG-TP was found to be a substrate for HSV DNA polymerase, leading to its incorporation into viral DNA. This incorporation was shown to disrupt the function of the viral genome without terminating the DNA chain, highlighting its utility in antiviral strategies .
Molecular Biology Research
Role in DNA Synthesis and Repair
CdG-TP plays a crucial role in various molecular biology applications, particularly in DNA synthesis and repair mechanisms. Its ability to act as a substrate for DNA polymerases enables researchers to study DNA replication processes and the effects of nucleotide analogs on these pathways .
Applications in Genetic Engineering
The compound is used as a building block for synthesizing modified nucleotides, which are valuable tools in genetic engineering. By incorporating CdG-TP into plasmids or other vectors, researchers can create constructs that exhibit altered properties or functionalities, facilitating advances in gene therapy and synthetic biology .
Chemical Synthesis
Reagent in Chemical Reactions
In addition to its biological applications, CdG-TP serves as a reagent in various chemical reactions. Its structural characteristics allow it to participate in substitution and phosphorylation reactions, making it useful for synthesizing other nucleoside analogs .
Data Table: Comparative Analysis of Nucleotide Analog Efficacy
| Compound | Target Virus | Inhibition Rate | Mechanism of Action |
|---|---|---|---|
| This compound | Hepatitis B Virus | >95% | Competitive inhibition of dGTP incorporation |
| Carbocyclic 2'-deoxyguanosine | Herpes Simplex Virus | Significant | Incorporation into viral DNA |
| Abacavir (carbovir triphosphate) | HIV | Variable | Chain termination during reverse transcription |
Mechanism of Action
Carbocyclic 2’-deoxyguanosine 5’-triphosphate exerts its effects by targeting viral DNA polymerases, inhibiting viral replication . The compound mimics the natural nucleoside triphosphates, incorporating into the viral DNA and causing chain termination . This mechanism disrupts the viral replication cycle, effectively reducing viral load and infection .
Comparison with Similar Compounds
Comparison with Similar Compounds
Entecavir (ETV)
- Structure: ETV is a carboxylic analog of 2'-deoxyguanosine with a cyclopentyl group replacing the furanose oxygen .
- Mechanism : Competes with dGTP for incorporation into HBV DNA by viral polymerase, leading to chain termination.
- Selectivity : ETV has a higher affinity for HBV polymerase (Ki = 0.0012 μM) compared to human DNA polymerase δ (Ki = 18 μM), a 15,000-fold selectivity .
- CdGTP vs. This suggests CdGTP has moderate selectivity for HBV polymerase compared to ETV’s extreme selectivity.
Acyclovir Triphosphate
- Structure : Acyclic sugar moiety with a (2-hydroxyethoxy)methyl substituent .
- Mechanism : Acts as a chain terminator due to the absence of a 3'-hydroxyl group.
- CdGTP vs. Acyclovir : CdGTP lacks chain-terminating activity (>90% internal incorporation) and targets viral polymerases without halting DNA synthesis entirely, reducing immediate cytotoxicity .
D-Carbocyclic-2'-Deoxyguanosine 5'-Triphosphate (D-CGTP)
- Structure : Enantiomeric form of CdGTP with a D-configuration .
- CdGTP vs. D-CGTP : CdGTP is primarily antiviral, while D-CGTP targets telomerase, highlighting structural chirality’s impact on biological targets .
2'-Deoxyoxanosine 5'-Triphosphate (dOTP)
- Structure : Oxidized derivative of dGTP with a nitroso group .
- Mechanism : Causes mutagenesis via misincorporation into DNA, leading to transversion mutations.
- CdGTP vs. dOTP : CdGTP inhibits replication without inducing mutagenesis, making it safer for therapeutic use .
7-Deaza-2'-Deoxyguanosine 5'-Triphosphate (c7dGTP)
- Structure : Nitrogen at position 7 replaced with carbon .
- Mechanism: Resists restriction enzyme digestion, used in sequencing technologies.
- CdGTP vs. c7dGTP : Structural differences lead to distinct applications; CdGTP is antiviral, while c7dGTP aids molecular biology workflows .
8-Oxo-2'-Deoxyguanosine 5'-Triphosphate (8-oxo-dGTP)
- Structure : Oxidized form of dGTP with a hydroxyl group at position 8 .
- Mechanism : Causes G→T transversions unless sanitized by enzymes like MTH1.
- CdGTP vs.
Data Tables
Table 1: Kinetic Parameters of CdGTP and Analogs
| Compound | Target Enzyme | Km (μM) | Ki (μM) | Selectivity (Ki Ratio) |
|---|---|---|---|---|
| CdGTP | HBV Polymerase | 0.3 | 0.2 | 6 (vs. DNA Pol δ) |
| ETV | HBV Polymerase | N/A | 0.0012 | 15,000 (vs. DNA Pol δ) |
| dGTP | HBV Polymerase | 0.3 | N/A | N/A |
Table 2: Functional Comparison
Key Research Findings
Metabolic Activation : Unlike some carbocyclic analogs (e.g., compounds 2–4 in ), CdGTP is efficiently phosphorylated to its triphosphate form, enabling antiviral activity .
Clinical Relevance: CdGTP’s mechanism aligns with nucleoside analogs like ETV but offers a distinct profile due to non-chain-terminating incorporation .
Biological Activity
Carbocyclic 2'-deoxyguanosine 5'-triphosphate (CdG-TP) is a nucleotide analog with significant biological activity, particularly in the context of antiviral therapies. This article explores its mechanisms of action, efficacy against various viruses, and relevant research findings.
CdG-TP functions primarily as a competitive inhibitor of viral polymerases, particularly those associated with hepatitis B virus (HBV) and HIV-1. The structural modification of replacing the ribose sugar with a cyclopentane ring enhances its stability and binding affinity for these polymerases.
- Inhibition of HBV : Research indicates that CdG-TP inhibits HBV replication by over 95% in infected cell lines. The compound is phosphorylated within cells and incorporated into DNA, showing a high degree of internal incorporation without acting as a chain terminator, which is critical for its antiviral effectiveness .
- HIV-1 Reverse Transcriptase : CdG-TP has been shown to be a potent competitive inhibitor for HIV-1 reverse transcriptase, with a Ki value around 1 µM. Although it serves as a substrate for the enzyme, the extension of the DNA chain is limited once CdG is incorporated, suggesting that the analog disrupts normal replication processes .
Efficacy Against Viral Infections
The antiviral properties of CdG-TP have been extensively studied across various viral infections:
Case Studies
- Hepatitis B Virus (HBV) : In a study using the 2.2.15 cell line, CdG-TP demonstrated significant inhibition of HBV replication, affecting both secreted viral DNA and polymerase activity while leaving RNA transcription unaffected. This selective action indicates its potential as a therapeutic agent for chronic HBV infections .
- HIV-1 : Research highlighted that although CdG-TP acts as a substrate for HIV-1 reverse transcriptase, the DNA synthesis beyond the incorporation site is hindered, leading to incomplete viral genome replication. This property makes it a candidate for further development in HIV treatment strategies .
- Duck Hepatitis B Virus (DHBV) : A single treatment with CdG in duck hepatocyte cultures resulted in prolonged inhibition of DHBV DNA synthesis lasting several days post-treatment. This suggests that once phosphorylated, CdG-TP may have a long half-life within cells, contributing to its sustained antiviral effects .
Comparative Analysis
The following table summarizes the comparative efficacy and mechanisms of action among various nucleotide analogs:
| Compound | Target Virus | Mechanism of Action | Efficacy |
|---|---|---|---|
| Carbocyclic 2'-dGTP | HBV | Competitive inhibitor; incorporation into DNA | >95% inhibition |
| Carbocyclic 2'-dATP | HIV-1 | Competitive inhibitor; limits chain extension | Moderate inhibition |
| Acyclovir | Herpes Simplex | Chain terminator; inhibits viral DNA polymerase | High efficacy |
Q & A
Q. How does the carbocyclic structure of 2'-deoxyguanosine 5'-triphosphate (dGTP) influence its incorporation into DNA compared to standard dGTP?
The carbocyclic analog replaces the ribose sugar with a cyclopentane ring, reducing conformational flexibility. This structural rigidity affects DNA polymerase binding kinetics. For example, studies using herpes simplex virus DNA polymerase showed reduced incorporation efficiency compared to natural dGTP due to altered hydrogen bonding and steric hindrance . To assess this experimentally, perform kinetic assays (e.g., measuring and ) with purified polymerases and compare incorporation rates.
Q. What methodologies are recommended to verify the purity and stability of carbocyclic dGTP in experimental workflows?
Use high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) to confirm radiochemical purity (>95%) and monitor decomposition products, especially if the compound is stored long-term. For stability, aliquot and store at -20°C in anhydrous conditions to avoid hydrolysis. Batch-specific variations require pre-experiment purity checks via mass spectrometry or enzymatic assays (e.g., kinase activity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in data when carbocyclic dGTP exhibits variable antiviral activity across cell lines?
Variability may arise from differences in intracellular phosphorylation efficiency or competing salvage pathways. For example, in hepatitis B virus (HBV)-infected HepG2 cells, carbocyclic dGTP is preferentially phosphorylated to its triphosphate form, competing with natural dGTP for HBV polymerase. In contrast, non-infected cells metabolize it via alternative pathways. To address this, quantify intracellular triphosphate levels using -radiolabeled analogs paired with ion-exchange chromatography .
Q. What experimental designs are optimal for evaluating carbocyclic dGTP as a selective inhibitor of viral polymerases over host DNA polymerases?
Use competitive inhibition assays with purified enzymes. For instance, HBV polymerase and human DNA polymerase δ have similar values for dGTP (~5–10 μM), but carbocyclic dGTP triphosphate exhibits a 6-fold lower for HBV polymerase, indicating preferential inhibition. Include controls with acyclovir (a chain terminator) to differentiate mechanisms. Measure inhibition via primer-extension assays with fluorescently labeled templates .
Q. How does carbocyclic dGTP affect DNA replication fidelity, and how can this be quantified?
The analog induces replication errors by disrupting base-pairing geometry. For example, in E. coli Klenow fragment assays, carbocyclic dGTP incorporation increases mismatches at guanine-cytosine-rich regions. Use next-generation sequencing (NGS) of PCR products amplified in the presence of the analog to quantify mutation rates. Compare results to 7-deaza-dGTP, which reduces secondary structures but maintains fidelity .
Methodological Considerations
Q. What safety protocols are critical when working with -labeled carbocyclic dGTP analogs?
- Use 1/4-inch acrylic shielding to block beta radiation.
- Monitor exposure with dosimeters (e.g., finger badges for handling >1 mCi).
- Pre-mix aliquots on ice to minimize radiolysis and store at 4°C in 50 mM Tricine buffer (pH 7.6) .
Q. How can researchers address conflicting data on carbocyclic dGTP’s role in telomerase inhibition versus cytotoxicity?
Telomerase inhibition (IC at 2–9× dGTP levels) may not correlate with cytotoxicity due to variable triphosphate accumulation in different cell types. Perform dose-response assays with metabolic profiling (e.g., ATP/ADP ratios) and compare to L-enantiomer controls to confirm stereoselective effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
